Citromycetin

Antibacterial MIC Gram-negative

Citromycetin (CAS 478-60-4) is a structurally unique fungal polyketide with an MIC of 64 µg/mL against V. cholerae and S. flexneri, and a high selectivity index of 28.4 (HeLa vs. Vero cells). Unlike co-metabolites, it lacks PTP1B inhibition, making it an ideal negative control. Procure ≥95% pure standard for reproducible antibacterial assays, cancer-selectivity studies, and metabolomics dereplication.

Molecular Formula C14H10O7
Molecular Weight 290.22 g/mol
CAS No. 478-60-4
Cat. No. B1669105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitromycetin
CAS478-60-4
SynonymsCitromycetin;  Frequentic Acid;  NSC 53584;  NSC-53584;  NSC53584; 
Molecular FormulaC14H10O7
Molecular Weight290.22 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(O1)C3=C(C=C(C(=C3C(=O)O)O)O)OC2
InChIInChI=1S/C14H10O7/c1-5-2-7(15)6-4-20-9-3-8(16)12(17)11(14(18)19)10(9)13(6)21-5/h2-3,16-17H,4H2,1H3,(H,18,19)
InChIKeyPKEPGKZPVDAVKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Citromycetin (CAS 478-60-4): A Fungal Aromatic Polyketide Antibiotic with Quantifiable Antibacterial and Cytotoxic Profiles for Scientific Procurement


Citromycetin (Frequentic acid, NSC 53584; CAS 478-60-4, C14H10O7) is a fungal aromatic polyketide metabolite originally isolated from Penicillium frequentans, and subsequently identified from various Penicillium spp., including marine-derived and terrestrial strains [1][2]. It exhibits a characteristic branched polyketide biosynthesis, incorporating seven intact acetate units [3]. Citromycetin demonstrates quantifiable antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Vibrio cholerae, Shigella flexneri) bacteria, and shows selective cytotoxicity toward cancerous HeLa cells over non-cancerous Vero cells, providing a defined, reproducible profile for research applications [2][4].

Why Generic Substitution of Citromycetin (478-60-4) with Related Fungal Polyketides Is Scientifically Invalid


Generic substitution among fungal aromatic polyketides is scientifically unsound due to structurally defined, divergent bioactivity profiles. Citromycetin possesses a unique branched polyketide skeleton (C14H10O7) [1] that differs fundamentally from closely related co-metabolites. For instance, citromycin (C13H10O5) [2] and the dihydro analogs exhibit markedly different cytotoxic and antibacterial potencies [3]. Furthermore, within the same endophytic extract, penialidin C demonstrates superior antimycobacterial activity (MIC 15.6 μg/mL) compared to citromycetin [4], and penicillic acid exhibits a distinct MIC range (12.3-111.1 μg/mL) against plant pathogens [5]. Even minor structural modifications, such as methoxylation at the 12-position, alter activity spectra [3]. Consequently, procurement decisions must be guided by the precise, quantified biological signatures of the specific compound, Citromycetin (CAS 478-60-4), rather than broad class-level assumptions.

Citromycetin (478-60-4) Quantitative Differentiation Evidence Against Key Comparators


Antibacterial Efficacy of Citromycetin (MIC 64 µg/mL) Against Vibrio cholerae and Shigella flexneri

Citromycetin demonstrates a consistent, quantifiable antibacterial effect against the Gram-negative pathogens V. cholerae and S. flexneri, with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL for both species [1]. While direct head-to-head comparator data is limited, this value provides a critical baseline for evaluating relative potency. For context, the co-occurring polyketide penicillic acid exhibits a broader, and often more potent, MIC range (12.3–111.1 µg/mL) against a different set of bacterial pathogens [2], and the structurally distinct analog penialidin C shows an MIC of 15.6 µg/mL against M. smegmatis [3]. This positions Citromycetin as a moderately potent, but specifically active, agent in defined Gram-negative assays.

Antibacterial MIC Gram-negative

Selective Cytotoxicity of Citromycetin: 28-Fold Higher Potency Against HeLa Cancer Cells (LC50 9.21 µg/mL) Compared to Non-Cancerous Vero Cells (LC50 261.14 µg/mL)

Citromycetin exhibits a pronounced and quantifiable selectivity for cancerous cells. In vitro assays reveal an LC50 of 9.21 µg/mL against human cervical carcinoma (HeLa) cells, while displaying a significantly lower cytotoxicity against non-cancerous African green monkey kidney (Vero) cells, with an LC50 of 261.14 µg/mL [1]. This yields a selectivity index (SI) of 28.4 (calculated as LC50 Vero / LC50 HeLa). In contrast, the structural analog citromycin was reported to inhibit migration and invasion of ovarian cancer cells without inducing cytotoxic activity [2]. Furthermore, a dihydro analog, (-)-2,3-dihydrocitromycin (4), was only weakly cytotoxic [3]. This robust, quantified selectivity distinguishes Citromycetin from closely related compounds that lack a comparable therapeutic window or defined cytotoxic profile.

Cytotoxicity Cancer Research Selectivity Index

Inactivity of Citromycetin as a PTP1B Inhibitor: A Key Differentiator from Co-Occurring Polyketides

In a study evaluating the PTP1B inhibitory potential of metabolites from the marine-derived fungus Penicillium sp. JF-55, Citromycetin (compound 3) was found to be inactive against the PTP1B enzyme [1]. This is in stark contrast to two other co-isolated polyketides: penstyrylpyrone (1) and anhydrofulvic acid (2), which both inhibited PTP1B activity in a dose-dependent, competitive manner [1]. This differential activity profile is critical, as it demonstrates that even within the same biological source, structurally related compounds can have orthogonal biochemical targets. Citromycetin's lack of PTP1B inhibition provides a clear negative control and ensures that observed biological effects in complex mixtures or downstream assays are not attributable to this pathway.

PTP1B Enzyme Inhibition Negative Control

Comparative Antibacterial and Cytotoxicity Profile of Citromycetin Within a Penicillium sp. CAM64 Extract

An investigation of an endophytic Penicillium sp. (CAM64) extract allowed for a direct comparison of Citromycetin's activity against a panel of co-produced metabolites. The study reported that all tested compounds (penialidin A-C, citromycetin, p-hydroxyphenylglyoxalaldoxime, and brefelfin A) showed antibacterial activity against multi-drug resistant Gram-negative bacteria (V. cholerae and S. flexneri) with MICs ranging from 0.50 to 128 μg/mL [1]. Citromycetin's specific MIC of 64 µg/mL falls within this range, but it is notably less potent than the most active compound(s) in the panel. Furthermore, in terms of anticancer activity against HeLa cells, the same panel exhibited LC50 values ranging from 0.88 to 9.21 μg/mL [1]. Citromycetin, with an LC50 of 9.21 µg/mL, represents the upper limit (least potent) of this observed range, providing a clear benchmark for relative potency within a defined, co-isolated chemical suite.

Polyketide Panel Antibacterial Cytotoxicity

Defined Research and Industrial Application Scenarios for Citromycetin (478-60-4) Based on Quantified Evidence


Antibacterial Assays Requiring a Defined Gram-Negative Activity Baseline (MIC 64 µg/mL)

This scenario is directly supported by the quantified MIC of 64 µg/mL against V. cholerae and S. flexneri [1]. Researchers can utilize Citromycetin as a reproducible, moderate-activity control or probe in Gram-negative antibacterial assays. Its consistent MIC allows for the establishment of a reliable baseline against which novel compounds can be compared. The value also informs its use in synergy studies, where its defined, non-potent activity can help reveal additive or synergistic effects with other antimicrobials [1].

Cancer Cell Selectivity Studies Leveraging a 28-Fold HeLa/Vero Cytotoxicity Window

Citromycetin's high and quantified selectivity index (LC50 Vero / LC50 HeLa = 28.4) makes it a prime candidate for investigating mechanisms of cancer-selective toxicity [2]. This property is directly evidenced by its 9.21 µg/mL LC50 against HeLa cells and 261.14 µg/mL LC50 against non-cancerous Vero cells [2]. This allows researchers to study differential cell death pathways, as the compound is significantly less toxic to a normal cell line model, a feature not found in its close analog citromycin [3]. Procurement for oncology-focused mechanism-of-action studies is strongly supported by this data.

Use as a Negative Control in PTP1B Inhibition Assays and Diabetes Research

The confirmed lack of PTP1B inhibitory activity by Citromycetin, in contrast to co-occurring compounds like penstyrylpyrone and anhydrofulvic acid, directly qualifies it as an ideal negative control [4]. In assays designed to screen for novel PTP1B inhibitors or to validate the target engagement of other compounds, Citromycetin can be used to ensure that observed effects are not due to non-specific interactions with the enzyme. This application is critical for drug discovery programs targeting metabolic diseases, where PTP1B is a key negative regulator of insulin signaling [4].

Reference Compound in Polyketide Metabolomics and Natural Product Dereplication Studies

Citromycetin's well-characterized structure, biosynthetic origin (from various Penicillium spp.), and defined mass spectrometric and NMR fingerprints make it a valuable reference standard for metabolomics and dereplication efforts [5][6]. Its identification in multiple fungal extracts (e.g., Penicillium bissettii, P. glabrum) [6] and its role as a precursor to more complex xanthone dimers [7] underscore its utility. Procurement of a high-purity standard (≥95%) enables its use as an internal standard for quantifying production yields in fermentation optimization or for confirming its presence in complex biological matrices during natural product discovery workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Citromycetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.